molecular formula C8H12N2O4S3·HCl B194996 N-Deethyldorzolamide hydrochloride CAS No. 164455-27-0

N-Deethyldorzolamide hydrochloride

Cat. No. B194996
M. Wt: 332.9 g/mol
InChI Key: VZLLBYYSCGNPPR-DPIOYBAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Deethyldorzolamide hydrochloride is a compound with the molecular formula C8H13ClN2O4S3 . It is also known by other names such as Dorzolamide Impurity D HCl (N-Desethyl Dorzolamide HCl) and has a molecular weight of 332.9 g/mol . The parent compound of N-Deethyldorzolamide hydrochloride is N-Deethyldorzolamide .


Molecular Structure Analysis

The IUPAC name for N-Deethyldorzolamide hydrochloride is (4 S ,6 S )-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4 H -thieno [2,3-b]thiopyran-2-sulfonamide;hydrochloride . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

N-Deethyldorzolamide hydrochloride has a molecular weight of 332.9 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors .

Relevant Papers One relevant paper found discusses the binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes . The results indicate that these compounds bind to the same binding site on carbonic anhydrases . This could provide valuable insights into the behavior of N-Deethyldorzolamide hydrochloride in biological systems.

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

  • N-Deethylation and N-Oxidation in Metabolism : Research shows that N-deethylation, along with N-oxidation, plays a crucial role in the metabolism of certain drugs, highlighting the significance of these pathways in pharmaceutical metabolism (Aprile et al., 2018).

  • Role in Cytochrome P450 System : Studies have identified the involvement of the cytochrome P450 system in N-deethylation processes, which is essential for the biodegradation of various compounds, including N-Deethyldorzolamide hydrochloride (Wang et al., 2015).

Drug Synthesis and Analysis

  • Utilization in Drug Synthesis : N-Deethyldorzolamide hydrochloride is involved in the synthesis of various drugs, acting as an intermediate in pharmaceutical manufacturing processes (Li et al., 2017).

  • Analytical Methods in Drug Testing : Advanced analytical techniques, such as gas chromatography and mass spectrometry, use N-Deethyldorzolamide hydrochloride in the testing and analysis of drugs and their metabolites (Lebish et al., 1970).

Pharmacokinetics and Toxicology

  • Impact on Pharmacokinetics : Research into the pharmacokinetics of various substances often involves studying the metabolites of N-Deethyldorzolamide hydrochloride, which can influence drug efficacy and safety (Negreira et al., 2016).

  • Toxicological Assessments : The compound is also used in toxicology studies to understand the metabolic pathways and potential toxicity of various substances, aiding in risk assessment and safety evaluations (Abdo, 2007).

properties

IUPAC Name

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLLBYYSCGNPPR-DPIOYBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167761
Record name N-Deethyldorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deethyldorzolamide hydrochloride

CAS RN

164455-27-0
Record name N-Deethyldorzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164455270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethyldorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEETHYLDORZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7DT2GS6VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deethyldorzolamide hydrochloride
Reactant of Route 2
N-Deethyldorzolamide hydrochloride
Reactant of Route 3
N-Deethyldorzolamide hydrochloride
Reactant of Route 4
N-Deethyldorzolamide hydrochloride
Reactant of Route 5
N-Deethyldorzolamide hydrochloride
Reactant of Route 6
N-Deethyldorzolamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.